Home > Products > Screening Compounds P60344 > N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide
N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide - 1396678-02-6

N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide

Catalog Number: EVT-3080267
CAS Number: 1396678-02-6
Molecular Formula: C15H16N2O4
Molecular Weight: 288.303
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596)

Compound Description: MK-5596 is a novel cannabinoid-1 receptor (CB1R) inverse agonist developed for the treatment of obesity. It demonstrated high selectivity for the CB1R and effectively reduced body weight and food intake in a diet-induced obese rat model through a CB1R-mediated mechanism.

Relevance: Although MK-5596 and N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide possess different core structures, they share a key structural feature: both compounds contain a 5-methylisoxazole-3-carboxamide moiety. This common substructure suggests potential similarities in their binding interactions with target proteins and pharmacological profiles.

N-(2-Hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide (PF-03716556)

Compound Description: PF-03716556 is a novel, potent, and selective acid pump antagonist developed for the treatment of gastroesophageal reflux disease. It exhibits a more rapid onset of action than omeprazole and greater potency than the marketed acid pump antagonist revaprazan.

Relevance: While structurally distinct from N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide, PF-03716556 contains a chroman ring system, albeit with a different substitution pattern than the 4-hydroxychroman found in the target compound. This shared structural element may contribute to similar physicochemical properties and potential interactions with biological targets.

endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide

Compound Description: This compound belongs to a series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives explored as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. It exhibited the highest affinity for 5-HT3 receptors (Ki = 0.019 nM) and long-lasting antagonistic activity in rats.

Relevance: Although structurally different from N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide, both compounds are classified as carboxamides. They share a common structural motif featuring an aromatic ring system linked to a carboxamide group, potentially suggesting similarities in their hydrogen bonding capabilities and interactions with biological targets.

(S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide

Compound Description: This compound is a potent serotonin-3 (5-HT3) receptor antagonist, exhibiting high affinity for the receptor (Ki = 0.051 nM) and potent antagonistic activity against the von Bezold-Jarisch reflex in rats (ED50 = 0.089 micrograms/kg i.v.). [, ]

Relevance: This compound and N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide belong to the same chemical class, both being carboxamides. This structural similarity suggests potential similarities in their hydrogen bonding properties and interactions with biological targets. [, ]

N-[coumarin-6-yl]-3-methyl-5-(4-hydroxy-8-methylcoumarin-3-yl)pyrazole

Compound Description: This compound is part of a series of N-[coumarin-6-yl]-3-methyl-5-(hydroxy/methyl/4-hydroxy-8-methylcoumarin-3-yl)pyrazoles synthesized and investigated for their antimicrobial activity. These compounds exhibited significant antibacterial and antifungal activities.

Relevance: N-[coumarin-6-yl]-3-methyl-5-(4-hydroxy-8-methylcoumarin-3-yl)pyrazole and N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide share a common pyrazole ring system within their structures. This suggests potential similarities in their physicochemical properties and potential interactions with biological targets.

(2S,3R,4S)-N’-Benzyl-N’’-Cyano-N-(3,4-dihydro-2-Dimethoxymethyl-3-Hydroxy-2-Methyl-6-Nitro-2H-Benzopyran-4-yl)-Guanidine (KR-31372)

Compound Description: KR-31372 is a potassium-channel opener with cardiovascular therapeutic activities. It has shown significant cardioprotective effects against ischemic/reperfusion injury in both rats and dogs. These cardioprotective effects are believed to be mediated through the activation of mitochondrial KATP channels.

Relevance: KR-31372 and N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide both incorporate a substituted benzopyran moiety in their structures. This shared feature suggests potential similarities in their pharmacological profiles and binding affinities towards relevant target proteins.

N-(2-Dimethoxymethyl-3-hydroxy-2-methyl-6-nitro-3,4-dihydro-2H-1-benzopyran-4-yl)acetamide

Compound Description: This compound is a potential potassium-channel opener with cardiovascular therapeutic activities. Its structure features specific substituents and stereochemistry, positioning the 2-dimethoxymethyl and 3-hydroxyl groups axially and the 4-acetamide group pseudo-equatorially.

Relevance: Similar to N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide, this compound incorporates a substituted benzopyran core. This structural similarity suggests potential overlaps in their pharmacological profiles and interactions with relevant target proteins, particularly those involved in cardiovascular function.

4-hydroxy-3-(5-methyl-3-isoxazolylcarbamoyl)-2-methyl-2H-1,2-benzothiazine 1,1-dioxide (I)

Compound Description: Compound I is an anti-inflammatory agent, synthesized through a novel process starting from 3-amino-5-methylisoxazole. It is useful in treating inflammation. The synthesis involves a rearrangement of an intermediate, 2,3-dihydro-N-(5-methyl-3-isoxazolyl)-3-oxo-1,2-benzisothiazole-2-acetamide 1,1-dioxide (IV) to provide 1-{[5-(4-hydroxy-2H-1,2-benzothiazin-3-yl)-1,2,4-oxadiazol-3-yl]methyl}ethanone S,S-dioxide (V), which undergoes methylation and a second rearrangement to yield the desired compound I.

Relevance: Compound I, like N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide, features a 5-methylisoxazole-3-carboxamide moiety. This common substructure suggests potential similarities in their binding interactions with target proteins and their pharmacological profiles, particularly with regard to anti-inflammatory activity.

N-(3-(3,4-dichlorophenyl)propyl)-3-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide (5)

Compound Description: Compound 5 is a potent and reversible inhibitor of endothelial lipase (EL) (EL IC50 = 61 nM, ELHDL IC50 = 454 nM). It is selective against lipoprotein lipase (LPL) but not hepatic lipase (HL).

Relevance: Both compound 5 and N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide are classified as carboxamides. This structural similarity hints at potential commonalities in their hydrogen bonding properties and interactions with biological targets.

N-(3-(3,4-dichlorophenyl)propyl)-4-hydroxy-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide (6a)

Compound Description: Compound 6a is a potent inhibitor of endothelial lipase (EL) (EL IC50 = 41 nM, ELHDL IC50 = 1760 nM). It is selective against lipoprotein lipase (LPL) but not hepatic lipase (HL). Compound 6a was identified through deck mining and served as a starting point for the optimization of EL inhibitors.

Relevance: Similar to N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide, compound 6a is a carboxamide. This structural similarity suggests potential commonalities in their hydrogen bonding properties and interactions with biological targets.

N-(4-(3,4-dichlorophenyl)butan-2-yl)-1-ethyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide (7c)

Compound Description: Compound 7c is an optimized endothelial lipase (EL) inhibitor (EL IC50 = 148 nM, ELHDL IC50 = 218 nM) with improved pharmacokinetic properties compared to compound 6a. Despite achieving targeted plasma exposures based on enzyme activity and protein binding, 7c did not increase HDL-C levels in vivo, highlighting the need for more physiologically relevant in vitro assays.

Relevance: Compound 7c, like N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide, belongs to the carboxamide class. This shared structural feature suggests potential similarities in their hydrogen bonding properties and interactions with biological targets.

Properties

CAS Number

1396678-02-6

Product Name

N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide

Molecular Formula

C15H16N2O4

Molecular Weight

288.303

InChI

InChI=1S/C15H16N2O4/c1-10-8-12(17-21-10)14(18)16-9-15(19)6-7-20-13-5-3-2-4-11(13)15/h2-5,8,19H,6-7,9H2,1H3,(H,16,18)

InChI Key

HWQSLKJDLMHPGH-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)C(=O)NCC2(CCOC3=CC=CC=C32)O

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.